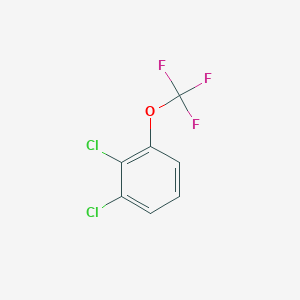

1,2-Dichloro-3-(trifluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organic Synthesis

1,2-Dichloro-3-(trifluoromethoxy)benzene: is a valuable reagent in organic synthesis. Its electron-withdrawing trifluoromethoxy group enhances the reactivity of adjacent chlorides, making it a versatile intermediate for constructing complex molecules. It’s used in the synthesis of atropisomeric diphosphine ligands, which are crucial in asymmetric catalysis .

Pharmaceuticals

In the pharmaceutical industry, this compound’s unique structure allows for its use in the synthesis of various drug precursors. Its reactivity can be harnessed to introduce trifluoromethyl groups into molecules, which can significantly alter the biological activity of potential drugs.

Materials Science

The compound’s properties are exploited in materials science for the development of new materials with specific fluorinated functional groups. These materials often exhibit unique characteristics such as increased resistance to solvents and thermal stability .

Analytical Chemistry

1,2-Dichloro-3-(trifluoromethoxy)benzene: serves as a standard or reference compound in analytical methods. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical techniques .

Environmental Science

Environmental scientists use this compound to study the environmental fate of fluorinated aromatics. Its stability and persistence can help model the behavior of other similar compounds in ecosystems .

Biochemistry

In biochemistry, the compound is used to investigate the biochemical pathways involving aromatic compounds. Its distinct chemical shifts in NMR spectroscopy make it an excellent probe for studying enzyme-catalyzed reactions .

Mechanism of Action

Target of Action

This compound is a derivative of benzene, which is known to interact with various biological targets, but the specific targets for this compound remain to be identified .

Mode of Action

As a benzene derivative, it may interact with its targets through non-covalent interactions such as hydrophobic interactions, pi-stacking, and hydrogen bonding .

Biochemical Pathways

Benzene and its derivatives are known to be involved in various biochemical processes, including oxidative stress and inflammation .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Benzene and its derivatives are known to cause oxidative stress and inflammation, which can lead to cellular damage .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1,2-Dichloro-3-(trifluoromethoxy)benzene. For instance, high temperatures may increase the volatility of the compound, potentially affecting its stability and distribution .

properties

IUPAC Name |

1,2-dichloro-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSFEMSBYALHSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-3-(trifluoromethoxy)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)

![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)

![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)